molecular formula C21H19N3O5S B2504091 N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941985-14-4

N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2504091
CAS No.: 941985-14-4
M. Wt: 425.46
InChI Key: BAJAEEKLVAESSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((2-Ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure incorporating a benzodioxole ring, a central 2-aminothiazole scaffold, and an ethoxyphenyl urea moiety. The specific integration of these pharmacophores suggests potential for diverse biological activity. Compounds with the benzodioxole and thiazole groups are of significant interest in medicinal chemistry and are frequently investigated for their interactions with various biological targets. For instance, related structures containing the thiazole ring have been explored in high-throughput screening campaigns for neurodegenerative diseases, such as in the search for small-molecule disruptors of pathogenic protein-protein interactions . Furthermore, benzodioxole-5-carboxamide derivatives have been documented in patent literature as modulators of ATP-binding cassette transporters, indicating a potential research application in areas like cystic fibrosis . The presence of the 2-aminothiazole core, a privileged structure in drug discovery, often associates with a range of pharmacological properties. Researchers may find this compound valuable for probing novel therapeutic pathways, developing enzyme inhibitors, or studying receptor-ligand interactions. This product is provided for research purposes within a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-2-27-16-6-4-3-5-15(16)23-19(25)10-14-11-30-21(22-14)24-20(26)13-7-8-17-18(9-13)29-12-28-17/h3-9,11H,2,10,12H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJAEEKLVAESSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C19H18N4O4S
  • Molecular Weight : 398.44 g/mol
  • CAS Number : 946207-45-0

The compound is believed to exhibit its biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of various enzymes, including those involved in inflammatory pathways.
  • Antitumor Activity : Thiazole derivatives have been documented to possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Cytokine Modulation : The compound may modulate the expression of inflammatory cytokines, which is crucial in conditions like asthma and cancer.

Anticancer Activity

Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, thiazole-containing compounds have demonstrated cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HCC) cell lines by interacting with cell cycle-related proteins .

Anti-inflammatory Effects

This compound may exhibit anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-17 . This action is particularly relevant in treating chronic inflammatory diseases.

Case Studies

  • In Vivo Studies on Tumor Xenografts :
    • A study demonstrated that similar thiazole derivatives significantly reduced tumor size in xenograft models, indicating strong antitumor efficacy .
  • Inflammation Models :
    • In guinea pig models of airway inflammation, compounds structurally related to this compound showed a marked reduction in bronchial eosinophilia and airway hyperactivity, suggesting potential applications in respiratory diseases .

Data Tables

Activity TypeTarget Cells/ModelsObserved EffectReference
AnticancerMDA-MB-231 (breast cancer)Inhibition of cell proliferation
AnticancerHCC cell linesInduction of apoptosis
Anti-inflammatoryGuinea pig airway modelsReduced eosinophilia and hyperactivity

Comparison with Similar Compounds

Key Structural Variations in Analogs :

  • Substituent Position: The ethoxy group in the target compound is at the ortho position of the phenyl ring. Analogs like N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 941947-65-5) feature a para-ethoxy group, altering steric and electronic properties .
  • Alkyl Chain Length: Compounds such as N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 941947-59-7) include a phenethyl chain instead of a benzyl group, enhancing lipophilicity .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Substituent Key Properties
Target Compound (Not specified) C21H19N3O5S ~425.5 2-ethoxyphenyl Likely high melting point (>200°C)*
941947-65-5 C21H19N3O5S 425.5 4-ethoxyphenyl Smiles: CCOc1ccc(NC(=O)...
921865-07-8 C21H19N3O4S 409.5 2,4-dimethylphenyl Lower MW due to methyl vs. ethoxy
941947-55-3 C21H19N3O5S 425.5 2-methoxybenzyl Similar MW, altered substituent position

*Melting points for structurally related compounds (e.g., D14-D20 in ) range from 182.9–233.5°C , suggesting the target compound likely falls within this range.

Q & A

Basic Synthesis and Characterization

Q: What are the established protocols for synthesizing and characterizing this compound? A: The synthesis involves multi-step organic reactions, starting with condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates under controlled conditions. Key steps include:

  • Step 1: Activation of the ethoxyphenylamine moiety using coupling agents (e.g., EDCI) in solvents like DMF .
  • Step 2: Thioether bond formation between thiazol-2-yl and carboxamide groups at 60–80°C .
  • Step 3: Final purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Characterization requires:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., ethoxyphenyl NH at δ 9.8–10.2 ppm) .
  • Mass spectrometry (HRMS) for molecular ion validation .
  • HPLC (>95% purity threshold) to assess synthetic yield .

Category: Basic

Biological Target Identification

Q: What methodologies are recommended for identifying biological targets of this compound? A: Target identification involves:

  • Molecular docking to screen against enzyme/receptor libraries (e.g., kinases, GPCRs) using software like AutoDock Vina .
  • In vitro binding assays (SPR or ITC) to quantify affinity for hypothesized targets (e.g., COX-2 inhibition IC₅₀ values) .
  • Gene expression profiling (RNA-seq) in treated cell lines to identify pathways modulated by the compound .

Category: Advanced

Advanced Synthesis Optimization

Q: How can researchers optimize synthesis for higher yield and purity? A: Critical parameters include:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reactivity of carboxamide intermediates .
  • Temperature control: Maintain 60–70°C during thiazole coupling to minimize side reactions .
  • Catalyst use: Triethylamine or DBU improves amide bond formation efficiency .
  • Real-time monitoring: TLC or HPLC at each step ensures intermediate purity .

Category: Advanced

Data Contradictions in Biological Activity

Q: How should conflicting reports about biological activity (e.g., cytotoxicity vs. non-toxicity) be addressed? A: Resolve contradictions by:

  • Dose-response validation: Test across a broad concentration range (nM–μM) in multiple cell lines .
  • Assay standardization: Use identical protocols (e.g., MTT vs. ATP-based viability assays) .
  • Metabolic stability testing: Evaluate compound degradation in serum-containing media .

Category: Advanced

Structure-Activity Relationship (SAR) Studies

Q: What strategies are effective for SAR studies of this compound? A: Systematic modifications include:

  • Functional group replacement: Substitute ethoxyphenyl with methoxy/fluoro variants to assess electronic effects .
  • Scaffold hopping: Replace thiazole with oxadiazole or triazole cores to probe steric tolerance .
  • Bioisosteric swaps: Exchange benzo[d][1,3]dioxole with naphthol groups to enhance lipophilicity .

Example SAR Table:

ModificationBiological Activity (IC₅₀)Key Finding
Ethoxy → MethoxyCOX-2 IC₅₀: 1.2 μM → 3.8 μMReduced potency due to lower electron donation

Category: Advanced

Stability Under Experimental Conditions

Q: What protocols ensure compound stability during storage and experiments? A: Stability depends on:

  • Light sensitivity: Store in amber vials at -20°C; degradation >10% observed after 48h under UV light .
  • pH stability: Avoid buffers <pH 5 (amide hydrolysis risk) or >pH 9 (thiazole ring opening) .
  • Freeze-thaw cycles: Limit to ≤3 cycles; use lyophilization for long-term storage .

Category: Basic

Selectivity Against Structural Analogs

Q: How can selectivity be assessed against structurally similar compounds? A: Use:

  • Competitive binding assays with fluorescent probes (e.g., FP assays for kinase targets) .
  • Off-target screening (e.g., CEREP panel) to identify cross-reactivity with unrelated receptors .
  • Crystallography to compare binding modes of analogs (e.g., ethoxyphenyl vs. methylphenyl derivatives) .

Category: Advanced

Analytical Method Validation

Q: What analytical methods are validated for quality control? A: Standardized protocols include:

  • HPLC-DAD: C18 column, 0.1% TFA in water/acetonitrile gradient, λ=254 nm .
  • NMR spiking: Add authentic reference standard to confirm peak identity .
  • Elemental analysis: ≤0.4% deviation for C, H, N .

Category: Basic

Mechanistic Studies in Disease Models

Q: What experimental designs elucidate the compound’s mechanism in disease models? A: Recommended approaches:

  • Transcriptomics: RNA-seq of treated cancer cells to identify apoptosis/autophagy pathways .
  • CRISPR knockout: Validate target dependency (e.g., knock out COX-2 in inflammation models) .
  • Pharmacokinetics: Assess bioavailability (e.g., IV vs. oral administration in rodents) .

Category: Advanced

Scale-Up Challenges in Multi-Step Synthesis

Q: What challenges arise during scale-up, and how are they mitigated? A: Key issues and solutions:

  • Intermediate purification: Replace column chromatography with recrystallization for cost efficiency .
  • Exothermic reactions: Use jacketed reactors with temperature feedback control during thiazole coupling .
  • Solvent recovery: Implement distillation systems for DMF reuse (≥90% recovery) .

Category: Advanced

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.